molecular formula C13H20Cl2N2O B2802139 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1394042-65-9

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Katalognummer: B2802139
CAS-Nummer: 1394042-65-9
Molekulargewicht: 291.22
InChI-Schlüssel: OQNOYJQBMCUWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research . This high-purity dihydrochloride salt offers improved solubility and handling properties, facilitating its application in various in vitro and in vivo pharmacological assays . The compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold, a structure recognized in pharmaceutical research for its potential interaction with central nervous system targets . Scientific literature indicates that compounds based on the 3-azabicyclo[3.1.0]hexane core are investigated as modulators of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways . Specifically, related derivatives have been explored for their utility in studying conditions affected by these neurotransmitters and have been identified as potential triple reuptake inhibitors or modulators of dopamine D3 receptors . This makes the compound a valuable chemical tool for researchers developing novel pharmacotherapies for neuropsychiatric disorders. It is supplied with a documented Certificate of Analysis to ensure batch-to-batch consistency and reliability for your critical research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14;;/h2-5,11-13H,6-8,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNOYJQBMCUWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3C(C2)C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is often catalyzed by transition metals such as ruthenium (Ru) or rhodium (Rh). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the desired bicyclic structure .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using base-promoted intramolecular addition of alkenes. This method allows for the efficient construction of the azabicyclo scaffold on a gram scale, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Reactions are usually carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: These reactions are typically performed in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Conditions vary based on the nucleophile and the leaving group involved, but common solvents include water, alcohols, and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Modulation

Research indicates that this compound acts as a modulator of dopamine receptors, specifically showing selectivity for the D3 receptor over the D2 receptor. This selectivity is crucial as it may lead to reduced side effects commonly associated with D2 receptor antagonism, such as extrapyramidal symptoms. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound, demonstrating its efficacy in binding to the D3 receptor and its potential as a therapeutic agent for disorders like schizophrenia and addiction .

Antagonistic Properties

The compound has been identified as an antagonist for histamine H3 receptors, which are implicated in various neurological conditions including cognitive deficits and sleep disorders. The antagonism at these receptors suggests potential applications in enhancing cognitive function and treating sleep-related issues .

Treatment of Neurological Disorders

Given its receptor modulation capabilities, 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is being investigated for its role in treating neurological disorders such as:

  • Schizophrenia : Due to its selective action on dopamine receptors, it may offer a novel approach to managing symptoms with fewer side effects.
  • Addiction : Its properties may help in reducing cravings and withdrawal symptoms associated with substance use disorders.
  • Cognitive Enhancement : Potential applications in improving cognitive functions in patients with neurodegenerative diseases are being explored.

Study on Abuse Potential

A notable study examined the abuse potential of various compounds through intracranial self-stimulation (ICSS) paradigms. This research indicated that this compound exhibited lower abuse liability compared to traditional stimulants, suggesting it could be a safer alternative for therapeutic use .

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound has a favorable profile for targeting specific receptors without significant off-target effects, which is crucial for developing safer pharmacological agents .

Wirkmechanismus

The mechanism by which 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS: 151860-17-2)
  • Molecular Formula : C₁₂H₁₆N₂.
  • Molecular Weight : 188.274 g/mol.
  • Key Difference : Lack of methoxy substituent reduces polarity and may lower solubility compared to the target compound. This analog is a common precursor in synthetic routes .
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride (CAS: 1909337-55-8)
  • Structure : Dimethylamine at the 6-position instead of a primary amine.
  • Molecular Formula : C₈H₁₇Cl₂N₂ (dihydrochloride form).
3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride (CAS: 1956384-80-7)
  • Structure : N-methylation at the 6-position and benzyl substitution.
  • Similarity Score : 0.97 (structurally close but with modified amine and substituent) .
  • Key Difference : Methylation may reduce metabolic oxidation but could decrease solubility.

Stereochemical and Bicyclic System Variations

(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS: 210236-56-9)
  • Structure : Defined stereochemistry at the 1, 5, and 6 positions.
  • Key Difference : Stereospecificity can enhance target selectivity but complicates synthesis .
Exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride
  • Structure : Exo-configuration of the bicyclic system.
  • Key Difference : Conformational differences may influence interactions with chiral biological targets .
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride (CAS: 1427396-74-4)
  • Structure : Bicyclo[3.1.1]heptane core (vs. [3.1.0] hexane).
  • Key Difference : Expanded ring system alters bridge geometry, affecting molecular rigidity and binding kinetics .

Physicochemical and Pharmacological Implications

Compound Substituent Molecular Weight (g/mol) CAS Number Key Property
Target Compound (4-Methoxyphenyl)methyl Not explicitly listed 2089245-68-9 Enhanced solubility due to methoxy group
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Benzyl 188.274 151860-17-2 Lower polarity; precursor utility
N,N-Dimethyl analog Dimethylamine ~230 (dihydrochloride) 1909337-55-8 Increased steric hindrance
(1R,5S,6R)-3-Benzyl analog Benzyl + stereospecific core Not explicitly listed 210236-56-9 Stereochemical specificity
  • Solubility : The dihydrochloride salt form in the target compound improves aqueous solubility, critical for bioavailability.
  • Lipophilicity : Methoxy substitution may lower logP compared to benzyl analogs, balancing membrane permeability and solubility .
  • Metabolic Stability : Primary amines (target compound) are more prone to oxidation than tertiary amines (e.g., N,N-dimethyl analog) .

Biologische Aktivität

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, also known as a derivative of azabicyclo compounds, has garnered attention for its potential biological activities. This compound features a bicyclic structure that is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various receptors in the body.

  • Molecular Formula : C13H20Cl2N2O
  • Molecular Weight : 291.22 g/mol
  • IUPAC Name : (1S,5R)-3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to the central nervous system (CNS). Its structure suggests potential activity as a nicotinic acetylcholine receptor antagonist, which is crucial for modulating synaptic transmission and could have implications in treating neurological disorders.

1. Antagonistic Properties

Research indicates that compounds similar to 3-azabicyclo derivatives can exhibit antagonistic properties at various receptors:

  • Nicotinic Acetylcholine Receptors : These receptors are vital for neurotransmission in the CNS. Antagonists can help manage conditions like Alzheimer's disease and schizophrenia by inhibiting excessive cholinergic activity.
  • Serotonin Receptors : Some studies have shown that related compounds can inhibit serotonin-induced effects, which may be beneficial in treating mood disorders and anxiety.

2. Analgesic and Anti-inflammatory Effects

Several azabicyclo compounds have demonstrated analgesic and anti-inflammatory activities. The presence of the methoxyphenyl group may enhance these effects through modulation of inflammatory pathways.

Study 1: Analgesic Activity

A study investigating a closely related compound demonstrated significant analgesic effects in rodent models. The compound inhibited pain responses induced by formalin injection, suggesting its potential utility in pain management therapies.

Study 2: Neuroprotective Effects

In vitro studies have shown that azabicyclo compounds can protect neuronal cells from oxidative stress-induced apoptosis, indicating a neuroprotective role that could be relevant for neurodegenerative diseases.

Data Table: Biological Activities Comparison

Compound NameReceptor TargetActivity TypeIC50 Value (nM)
3-[(4-Methoxyphenyl)methyl]-3-Azabicyclo[3.1.0]hexan-6-amineNicotinic AcetylcholineAntagonistTBD
AHR-16303B5-HT2 ReceptorAntagonist165
Novel Calcium AntagonistVoltage-sensitive Calcium ChannelsCalcium Channel Blocker15

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, and how are they optimized?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 25–60°C) to minimize side reactions while ensuring yield .
  • pH : Adjustments to stabilize intermediates, particularly during cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Purification : Techniques like column chromatography or recrystallization ensure ≥95% purity. Analytical validation via NMR and mass spectrometry is critical .
    • Optimization Strategy : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., factorial designs) and identify optimal conditions .

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify bicyclic scaffold integrity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • HPLC : Purity assessment (>95%) with UV/Vis or evaporative light scattering detection .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of stereochemistry on biological activity?

  • Methodological Answer :

  • Comparative Analysis : Synthesize enantiomers (e.g., (1R,5S) vs. (1S,5R)) and compare receptor binding affinities using radioligand assays .
  • Data Collection :
StereoisomerCAS NumberBiological Activity (IC50)Target Receptor
(1R,5S)151860-17-212 nM (D2 receptor)Dopaminergic
(1S,5R)210236-56-945 nM (D2 receptor)Dopaminergic
Source: Adapted from
  • Statistical Validation : Use dose-response curves and ANOVA to confirm stereochemical effects .

Q. What strategies resolve contradictions in pharmacological data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from analogs (e.g., benzyl vs. methoxyphenyl derivatives) to identify trends in receptor selectivity .
  • Mechanistic Studies :
  • Molecular Docking : Predict binding modes to receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) .
  • In Vitro Assays : Compare functional activity (e.g., cAMP inhibition) across analogs to validate hypotheses .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols) .

Q. How can computational methods enhance reaction design for novel derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and predict feasible synthetic routes .
  • Machine Learning : Train models on existing reaction databases to recommend optimal solvents/catalysts .
  • Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows for iterative refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinities for this compound class?

  • Methodological Answer :

  • Source Evaluation : Verify assay conditions (e.g., cell type, ligand concentration) across studies .
  • Control Experiments : Include reference ligands (e.g., haloperidol for D2 receptors) to calibrate assay sensitivity .
  • Structural Profiling : Compare logP, pKa, and conformational flexibility to explain affinity variations .

Experimental Design Recommendations

Q. What statistical approaches improve reliability in pharmacological screening?

  • Methodological Answer :

  • DoE Principles : Use fractional factorial designs to test multiple variables (e.g., concentration, incubation time) with minimal experiments .
  • Power Analysis : Calculate sample sizes to ensure statistical significance (α=0.05, β=0.2) .
  • Blinding : Implement double-blind protocols to reduce bias in data interpretation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.